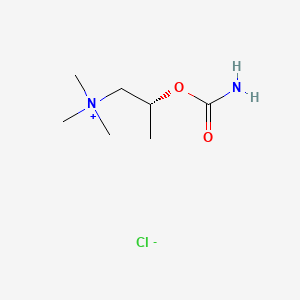

(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

Overview

Description

(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride (CTPC) is an organic compound with a molecular formula C7H16ClN2O2. It is a colorless, odorless, and crystalline solid with a melting point of 190–193 °C. CTPC is a quaternary ammonium salt, which means that it contains a positively charged nitrogen atom surrounded by four methyl groups. It is soluble in water, methanol, and ethanol, and is used in a variety of applications, including as an antiseptic, disinfectant, and preservative.

Scientific Research Applications

Enantiomer Separation and Synthesis of Derivatives

- (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, also known as (R)-carnitine hydrochloride, was synthesized through lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. The enzymatic resolution provided optically pure derivatives, demonstrating its potential in chiral chemistry and the synthesis of biologically active compounds (Kamal et al., 2007).

Intramolecular Hydrogen Bonds and Solubility in Aqueous Solutions

- Research on anthraquinone-based redox active materials for aqueous organic redox flow batteries showed that intramolecular hydrogen bonds significantly influence the solubility of these materials in water. The study emphasized the importance of molecular structure in determining solubility and stability in aqueous environments, which is crucial for the development of efficient and stable energy storage systems (Xia et al., 2021).

Crystal Structure and Prodrug Potential

- A novel hydrochloride quaternary ammonium salt, structurally related to (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, was synthesized and its crystal structure was determined. This research provided insights into the molecular architecture of such compounds, highlighting their potential as prodrugs due to their unique structural features (Xiao, 2008).

Amination Reactions Mediated by Palladium/Imidazolium Salt Systems

- The compound has been studied as part of mechanistic investigations in the field of organic synthesis, specifically in amination reactions of aryl halides with nitrogen-containing reagents. These reactions are fundamental in the synthesis of a wide range of organic compounds, and the research contributes to understanding the role of various catalysts and reaction conditions in optimizing these processes (Grasa et al., 2001).

properties

IUPAC Name |

[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669845 | |

| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944538-49-2 | |

| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

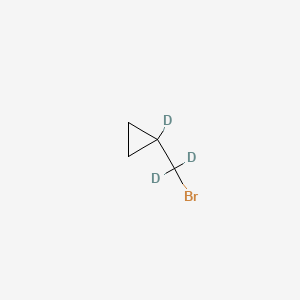

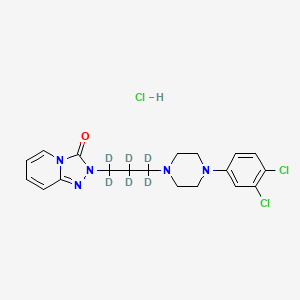

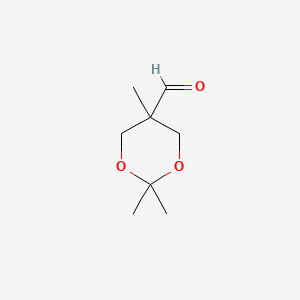

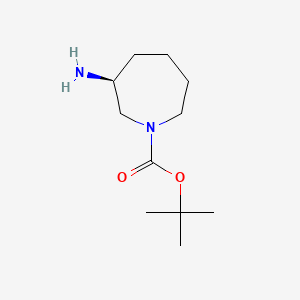

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about how (R)-bethanechol interacts with muscarinic receptors compared to its racemic mixture and (S)-enantiomer?

A1: The research paper you provided, "The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum" [], investigates the specific actions of (R)-bethanechol on muscarinic receptors in the guinea pig ileum, comparing its effects to the racemic mixture and the (S)-enantiomer. The study likely dives deeper into the specific binding sites, signal transduction pathways, and potential differences in their activation of pre- and postjunctional muscarinic receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

![Carbamic acid, [2-(hydroxyamino)-1-methylethyl]-, 1,1-dimethylethyl ester, (S)-](/img/no-structure.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)